molecular formula C19H18N2O2 B2993315 (Z)-3-methyl-5-(3-phenylacryloyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 332139-19-2

(Z)-3-methyl-5-(3-phenylacryloyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Numéro de catalogue B2993315
Numéro CAS: 332139-19-2
Poids moléculaire: 306.365
Clé InChI: KCQDVPWRPNKLJB-QXMHVHEDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“(Z)-3-methyl-5-(3-phenylacryloyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one” is a derivative of 3H-benzo[b][1,4]diazepine . Diazepine is a seven-membered heterocyclic compound with two nitrogen atoms .


Synthesis Analysis

The synthesis of 3H-benzo[b][1,4]diazepine derivatives involves pharmacophore modeling, molecular docking, derivative structure search, and bioassays . The synthesis of similar compounds has been reported using various methodologies .


Molecular Structure Analysis

The molecular structure of 3H-benzo[b][1,4]diazepine derivatives can be analyzed using techniques such as IR, 1H, 13C NMR, and mass spectral data . The structure can be confirmed using single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving 3H-benzo[b][1,4]diazepine derivatives are complex. For example, photolysis of aryl azides to give nitrenes, and their subsequent rearrangement in the presence of water to give 3H-azepinones, is performed in continuous flow in a photoreactor .

Applications De Recherche Scientifique

Cholecystokinin-A Antagonist

The benzodiazepine core of the compound has been utilized in the development of antagonists for the cholecystokinin-A (CCK-A) receptor . These antagonists have potential therapeutic applications in treating anxiety and panic disorders due to their modulatory effects on the central nervous system.

PPARα Agonist for NAFLD Treatment

Derivatives of the compound have been identified as agonists of the Peroxisome proliferator-activated receptor alpha (PPARα) . This application is particularly relevant in the treatment of non-alcoholic fatty liver disease (NAFLD), as PPARα plays a crucial role in lipid metabolism and energy homeostasis.

Radiolabeling for Pharmacokinetic Studies

The compound has been used as a precursor for radiolabeling with carbon-14, which is a critical step in pharmacokinetic studies . This allows researchers to track the absorption, distribution, metabolism, and excretion of drugs within the body.

Molecular Docking in Drug Discovery

The structural features of the compound make it suitable for molecular docking studies. These studies can identify potential interactions with various biological targets, aiding in the discovery of new drugs with specific mechanisms of action .

Antioxidant Potential

Benzodiazepine derivatives, including those related to the compound , have shown antioxidant potential. This property is valuable in the development of treatments for oxidative stress-related diseases .

Microbial Metabolite Research

The compound’s framework is similar to that found in certain microbial metabolites. Research in this area explores the pharmacological profiles of these unique compounds, which can lead to the discovery of new antibiotics and other therapeutics .

Mécanisme D'action

3H-benzo[b][1,4]diazepine derivatives have been identified as PPARα agonists . They promote the expression of PPARα downstream gene, carnitine palmitoyl transterase-1 α (cpt1α) .

Safety and Hazards

The safety and hazards of 3H-benzo[b][1,4]diazepine derivatives would depend on their specific chemical properties. It’s important to note that any new compounds should be thoroughly tested for safety before use .

Orientations Futures

The future directions for research on 3H-benzo[b][1,4]diazepine derivatives could include further exploration of their potential as PPARα agonists . Additionally, the development of new synthesis methods and the study of their pharmacokinetics could be areas of interest .

Propriétés

IUPAC Name

3-methyl-5-[(Z)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-14-13-21(17-10-6-5-9-16(17)20-19(14)23)18(22)12-11-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H,20,23)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQDVPWRPNKLJB-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=CC=CC=C2NC1=O)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(C2=CC=CC=C2NC1=O)C(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.